molecular formula C13H9ClFNO2 B12653199 Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy CAS No. 94370-36-2

Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy

Cat. No.: B12653199
CAS No.: 94370-36-2
M. Wt: 265.67 g/mol
InChI Key: HMFYBPJJKFAAOC-UHFFFAOYSA-N
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Description

Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-chlorophenyl group, a 3-fluoro substituent, and a hydroxy group on the nitrogen atom. Benzamides are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with 4-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-(4-chlorophenyl)benzamide.

    Introduction of the Fluoro Group: The benzamide derivative is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the 3-fluoro substituent.

    Hydroxylation: Finally, the compound is treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to introduce the hydroxy group on the nitrogen atom, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a nitroso derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluoro and chloro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with different functional groups replacing the fluoro or chloro substituents.

Scientific Research Applications

Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer cell proliferation.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved include the inhibition of enzyme-mediated reactions that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)benzamide: Lacks the fluoro and hydroxy substituents.

    3-fluoro-N-hydroxybenzamide: Lacks the 4-chlorophenyl substituent.

    N-(4-chlorophenyl)-3-fluorobenzamide: Lacks the hydroxy substituent.

Uniqueness

Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy is unique due to the presence of both the fluoro and hydroxy substituents, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as an enzyme inhibitor and its overall biological activity compared to similar compounds.

Properties

CAS No.

94370-36-2

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-fluoro-N-hydroxybenzamide

InChI

InChI=1S/C13H9ClFNO2/c14-10-4-6-12(7-5-10)16(18)13(17)9-2-1-3-11(15)8-9/h1-8,18H

InChI Key

HMFYBPJJKFAAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)N(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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